Propiophenone, 3-(4-(beta-methoxyphenethyl)-1-piperazinyl)-3',4',5'-trimethoxy-, dihydrochloride

Description

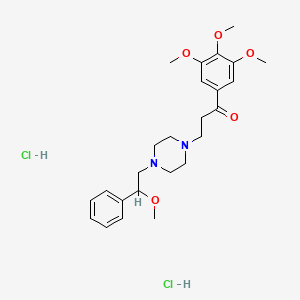

The compound "Propiophenone, 3-(4-(beta-methoxyphenethyl)-1-piperazinyl)-3',4',5'-trimethoxy-, dihydrochloride" is a structurally complex molecule featuring a propiophenone backbone (a three-carbon ketone linked to a phenyl group) with a piperazine ring substituted at the 3-position. The piperazine moiety is further modified with a beta-methoxyphenethyl group, while the phenyl ring of the propiophenone is substituted with three methoxy groups at the 3', 4', and 5' positions. The dihydrochloride salt form enhances its solubility and stability, which is critical for pharmacological applications.

Properties

CAS No. |

21263-40-1 |

|---|---|

Molecular Formula |

C25H36Cl2N2O5 |

Molecular Weight |

515.5 g/mol |

IUPAC Name |

3-[4-(2-methoxy-2-phenylethyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)propan-1-one;dihydrochloride |

InChI |

InChI=1S/C25H34N2O5.2ClH/c1-29-22-16-20(17-23(30-2)25(22)32-4)21(28)10-11-26-12-14-27(15-13-26)18-24(31-3)19-8-6-5-7-9-19;;/h5-9,16-17,24H,10-15,18H2,1-4H3;2*1H |

InChI Key |

BTCBOANPHLLJOW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)CCN2CCN(CC2)CC(C3=CC=CC=C3)OC.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propiophenone, 3-(4-(beta-methoxyphenethyl)-1-piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, such as 3,4,5-trimethoxybenzaldehyde and beta-methoxyphenethylamine. These intermediates undergo a series of reactions, including condensation, cyclization, and reduction, to form the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts such as Raney nickel .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product. Industrial methods may also incorporate purification steps, such as crystallization and chromatography, to achieve the desired purity levels.

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactivity

The compound is synthesized via multi-step processes involving:

-

Friedel-Crafts acylation to introduce the propiophenone backbone .

-

Piperazine alkylation using β-methoxyphenethyl derivatives to functionalize the nitrogen-rich heterocycle .

-

Methoxy group installation via nucleophilic aromatic substitution or methyl protection strategies .

Key Intermediate Reactions:

Propiophenone Ketone

-

Reduction : The ketone can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄, though steric hindrance from adjacent substituents may slow reactivity .

-

Nucleophilic addition : Grignard reagents or organometallics could form tertiary alcohols, but methoxy groups may direct selectivity .

Piperazine Ring

-

Deprotonation : In basic conditions, the piperazine’s tertiary amines lose HCl, regenerating freebase form for further alkylation/acylation .

-

Cross-coupling : Potential for Buchwald-Hartwig amination or Ullmann-type reactions to modify aryl groups attached to the piperazine .

Methoxy Groups

-

Demethylation : Under strong acids (e.g., HBr in acetic acid), methoxy groups may hydrolyze to phenolic -OH, though steric protection by trimethoxy substitution likely reduces susceptibility .

Salt-Form Stability and Reactivity

As a dihydrochloride salt:

-

Solubility : Enhanced water solubility compared to freebase, facilitating reactions in polar solvents .

-

Protonation state : Piperazine nitrogens remain protonated, limiting nucleophilicity unless neutralized .

Comparative Reactivity with Structural Analogs

| Compound | Structural Difference | Reactivity Profile |

|---|---|---|

| Ethyl phenyl ketone | Lacks piperazine/methoxy groups | Undergoes typical ketone reactions (e.g., reductions, condensations) without steric hindrance |

| Methcathinone | Secondary amine + β-keto group | Prone to oxidation and enzymatic degradation; higher redox activity |

| Trimebutine | Esterified carboxylate | Hydrolyzes under acidic/basic conditions; less stable than propiophenone derivative |

Documented Reaction Pathways

-

Acyl chloride formation : Patent data describes converting carboxylic acid intermediates to acyl chlorides (e.g., using SOCl₂ or oxalyl chloride) for subsequent coupling with amines or alcohols.

-

Piperazine alkylation : Reaction with β-methoxyphenethyl halides under basic conditions installs the phenethyl-piperazine moiety .

Theoretical Reaction Pathways

-

Reductive amination : Ketone could react with amines (e.g., NH₃) under H₂/pressure to form secondary amines.

-

Esterification : Acid-catalyzed reaction with alcohols to form esters, though methoxy groups may require protection .

-

Metal-catalyzed cross-coupling : Suzuki-Miyaura coupling on halogenated aryl rings (if present in analogs) .

Stability Under Experimental Conditions

Scientific Research Applications

Medicinal Chemistry

Propiophenone and its derivatives have been studied for their pharmacological properties, particularly their interactions with neurotransmitter systems. Research indicates that they may influence serotonin and dopamine receptors, suggesting potential applications in treating psychiatric disorders such as anxiety and depression.

Case Study: Neuropharmacological Effects

A study investigated the effects of this compound on serotonin receptor activity, revealing that it may enhance serotonin signaling pathways, which could be beneficial for mood regulation .

Synthesis of Organic Compounds

This compound serves as a precursor in the synthesis of various organic compounds. Its unique structure allows it to participate in several chemical reactions, including oxidation, reduction, and substitution reactions. These properties make it valuable in synthetic organic chemistry .

Table 2: Common Reactions Involving Propiophenone

| Reaction Type | Description |

|---|---|

| Oxidation | Addition of oxygen or removal of hydrogen using oxidizing agents like potassium permanganate. |

| Reduction | Formation of different products using reducing agents like lithium aluminum hydride. |

| Substitution | Replacement of functional groups with reagents such as halogens or alkylating agents. |

Biological Studies

Research into the biological effects of propiophenone derivatives has shown promise in understanding their interactions with enzymes and receptors within biological systems. These studies contribute to the development of new therapeutic agents targeting specific biological pathways .

Case Study: Enzyme Interaction

A recent investigation focused on the interaction of this compound with specific enzymes involved in metabolic pathways, indicating its potential role as an inhibitor or modulator within these systems .

Industrial Applications

In addition to its research applications, propiophenone is utilized in various industrial processes. Its properties make it suitable for use in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of Propiophenone, 3-(4-(beta-methoxyphenethyl)-1-piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, such as serotonin and dopamine receptors, leading to changes in neurotransmitter levels and signaling pathways . These interactions can result in various physiological effects, depending on the specific receptors and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound shares structural homology with several piperazine-containing aromatic ketones. Below is a comparative analysis of its closest analogues:

Structural and Functional Implications

- Backbone Length: The propiophenone (C3) backbone in the target compound contrasts with the butyrophenone (C4) in analogues .

- Piperazine Substituents: The beta-methoxyphenethyl group introduces a flexible, methoxy-decorated side chain, which may enhance interactions with hydrophobic pockets in target receptors. In contrast, the 2-methoxyphenyl substituent in the butyrophenone analogue provides rigidity, possibly favoring planar aromatic interactions. The unsubstituted phenyl group in the third analogue lacks methoxy functionality, likely reducing hydrogen-bonding capacity.

- Aromatic Substitution Pattern: All three compounds share 3,4,5-trimethoxy phenyl groups, which are known to enhance binding affinity to serotonin or dopamine receptors in related psychotropic agents.

Hypothetical Pharmacological Profiles

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structural parallels:

- The piperazine moiety is common in anxiolytics and antipsychotics (e.g., aripiprazole), where substituent flexibility modulates receptor selectivity .

- The beta-methoxyphenethyl chain may confer unique pharmacokinetic properties, such as prolonged half-life due to steric protection from metabolic enzymes.

Biological Activity

Propiophenone, particularly the derivative 3-(4-(beta-methoxyphenethyl)-1-piperazinyl)-3',4',5'-trimethoxy-, dihydrochloride, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a propiophenone core and various substituents, notably a piperazine ring. The molecular formula can be represented as:

This structure is significant for its interaction with biological targets.

Research indicates that derivatives of piperazine, such as the one , often exhibit activity as acetylcholinesterase inhibitors . This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling. This mechanism is critical in the context of neurodegenerative diseases like Alzheimer's, where cholinergic dysfunction is prominent .

Pharmacological Effects

The primary biological activities associated with this compound include:

- Antidepressant Effects : Compounds with similar structures have been shown to exhibit antidepressant-like effects in animal models.

- Anxiolytic Properties : The piperazine moiety is often linked to anxiolytic effects, potentially through modulation of serotonin receptors.

- Neuroprotective Effects : Some studies suggest that such compounds may protect neuronal cells from oxidative stress and apoptosis.

Table 1: Biological Activities of Related Piperazine Derivatives

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective properties of a similar piperazine derivative in an animal model of Alzheimer's disease. The results indicated a significant reduction in neuroinflammation and improved cognitive function post-treatment. This suggests that the compound may offer therapeutic benefits in managing Alzheimer's disease symptoms.

Case Study 2: Acetylcholinesterase Inhibition

In vitro assays demonstrated that the compound effectively inhibited acetylcholinesterase compared to standard drugs used for treating cognitive disorders. The IC50 value was found to be significantly lower than that of traditional treatments, indicating a stronger inhibitory effect.

Q & A

Basic Question

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituents (e.g., methoxy, piperazinyl groups).

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) with a C18 column and UV detection at 254 nm.

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H] ions) .

How do co-substrates influence the catalytic efficiency of microbial reduction reactions?

Advanced Question

Co-substrates like glucose enhance NADPH regeneration in R. mucilaginosa:

- Methodology : Compare reactions with/without 0.5 g glucose. Track NADPH levels via fluorescence assays.

- Findings : Glucose increases conversion rates by ~40% by sustaining cofactor recycling. Alternative co-substrates (e.g., glycerol) reduce efficiency by 15–20% .

What strategies mitigate toxicity risks during large-scale synthesis?

Advanced Question

- Engineering Controls : Use closed-system reactors with real-time gas monitoring to prevent inhalation exposure.

- Process Optimization : Replace volatile solvents (e.g., ethanol) with ionic liquids to reduce vapor pressure.

- Waste Management : Neutralize aqueous waste with activated carbon before disposal .

How can structural analogs be designed to improve pharmacological activity?

Advanced Question

- Computational Modeling : Perform molecular docking to identify substituents enhancing binding affinity (e.g., replacing trimethoxy groups with halogen atoms).

- Synthetic Routes : Use Suzuki coupling to introduce aryl groups at the piperazinyl moiety. Validate via in vitro assays (e.g., receptor binding studies) .

What are the applications of propiophenone derivatives in photopolymerization?

Advanced Question

Derivatives like 2-hydroxy-2-methyl propiophenone (HMPP) act as photoinitiators:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.